1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol
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Overview
Description
1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features a chlorinated phenyl group attached to an ethanol backbone, with a methylamino substituent
Synthetic Routes and Reaction Conditions:
Reduction of 1-(3-Chlorophenyl)-2-nitroethanol: This method involves the reduction of 1-(3-chlorophenyl)-2-nitroethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions and yields 1-(3-chlorophenyl)-2-(methylamino)ethanol.
Reductive Amination: Another approach is the reductive amination of 1-(3-chlorophenyl)-2-oxoethanol with methylamine. This reaction can be catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods for 1-(3-chlorophenyl)-2-(methylamino)ethanol often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines under basic or neutral conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino substituent.
1-(3-Chlorophenyl)-2-(ethylamino)ethanol: Similar structure but has an ethyl group instead of a methyl group on the amino substituent.
1-(4-Chlorophenyl)-2-(methylamino)ethanol: Similar structure but with the chlorine atom on the para position of the phenyl ring.
Uniqueness: 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological systems. The presence of the methylamino group and the position of the chlorine atom on the phenyl ring contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-9(12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKJHTPWMPMNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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